molecular formula C15H12N4O B1414800 4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile CAS No. 1038266-27-1

4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile

Cat. No. B1414800
CAS RN: 1038266-27-1
M. Wt: 264.28 g/mol
InChI Key: RGXPZVJNCLLXCL-UHFFFAOYSA-N
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Description

“4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile” is a chemical compound with the CAS Number: 1038266-27-1 . It has a molecular weight of 264.29 and its molecular formula is C15H12N4O . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N4O/c16-8-10-1-3-11 (4-2-10)9-17-12-5-6-13-14 (7-12)19-15 (20)18-13/h1-7,17H,9H2, (H2,18,19,20) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the resources.

Scientific Research Applications

Novel Synthesis Methods

  • Synthesis of Tetrazol-1-yl Benzonitriles : A novel synthesis method for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile has been developed. This method involves protection, tetrazole formation, hydrolysis, chlorination, and amination, yielding biologically potent tetrazole derivatives (K. Rao, Boina Gopal Rao, & B. Prasanna, 2014).

Chemical Synthesis and Characterization

  • Synthesis of Pyrrol-3-ones : Synthesis of 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-ones, which are structurally related to antiischemic drugs, has been achieved through nucleophilic substitution and intramolecular addition reactions (Y. Volovenko et al., 2001).

Intermediate for HIV-1 Inhibitors

  • HIV-1 Reverse Transcriptase Inhibitors : 4-((4-chloropyrimidin-2-yl)amino)benzonitrile is a key intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives. Its synthesis involves methylation, reaction with para-aminobenzonitrile, and chlorination (Ju Xiu-lia, 2015).

Anti-Inflammatory Properties

  • Synthesis of Anti-Inflammatory Compounds : A novel process for preparing anti-inflammatory compounds starting with 3-amino-5-methylisoxazole has been described. This involves rearrangement and methylation steps to obtain the anti-inflammatory compound (P. Matson, 1990).

Xanthine Oxidase Inhibition and Anti-Inflammatory Activity

  • Xanthine Oxidase Inhibitory and Anti-Inflammatory Compounds : Compounds like 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile have been studied for their inhibitory activity against xanthine oxidase and their anti-inflammatory response on human cells. This provides insights into their potential as therapeutic agents (Zaklina Smelcerovic et al., 2015).

properties

IUPAC Name

4-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-8-10-1-3-11(4-2-10)9-17-12-5-6-13-14(7-12)19-15(20)18-13/h1-7,17H,9H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXPZVJNCLLXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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